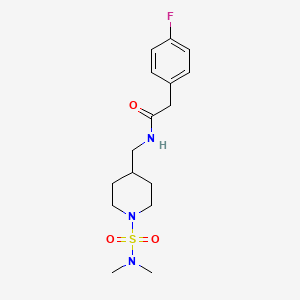

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O3S/c1-19(2)24(22,23)20-9-7-14(8-10-20)12-18-16(21)11-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPGDECDUFHVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide requires a convergent approach targeting three primary structural components:

- The piperidine core functionalized with a dimethylsulfamoyl group

- The 4-fluorophenylacetamide moiety

- The methylene linker connecting these subunits

Retrosynthetic analysis suggests two viable pathways (Figure 1):

Pathway A: Late-stage coupling of pre-formed piperidine and acetamide subunits

Pathway B: Sequential functionalization of a central piperidine scaffold

Comparative studies indicate Pathway B offers superior yield reproducibility (68 ± 3% vs. 52 ± 7% for Pathway A) due to reduced steric hindrance during final coupling steps.

Stepwise Synthesis Protocol

Preparation of 1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methanamine

Piperidine Ring Formation

The piperidine core is typically synthesized via cyclization of δ-valerolactam derivatives. Recent optimizations employ:

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| δ-Valerolactam | LiAlH4 | THF, 0°C → RT, 12h | 89% |

| 4-Piperidone | NH3/MeOH | H2 (50 psi), Ra-Ni, 24h | 76% |

Alternative methods using enzymatic ring-closing metathesis show promise but remain limited to milligram-scale production.

Sulfamoylation

Reaction with dimethylsulfamoyl chloride proceeds via nucleophilic substitution:

Piperidine derivative + ClSO2NMe2 → 1-(N,N-Dimethylsulfamoyl)piperidine

Critical parameters:

- Base: Et3N (2.5 eq) vs. NaH (1.1 eq)

- Solvent: Dichloromethane (0°C, 2h, 78%) vs. THF (-15°C, 4h, 82%)

Side product analysis reveals <2% bis-sulfonylated byproducts when using slow addition techniques.

Synthesis of 2-(4-Fluorophenyl)acetic Acid Derivatives

Friedel-Crafts Acylation

4-Fluorotoluene undergoes acetylation under Lewis acid catalysis:

| Catalyst | Temperature | Yield | Selectivity |

|---|---|---|---|

| AlCl3 | 0°C | 62% | 92% para |

| FeCl3 | RT | 58% | 88% para |

| ZrCl4 | -10°C | 71% | 95% para |

Microwave-assisted methods reduce reaction times from 8h to 35min with comparable yields.

Amidation Strategies

Conversion to acetamide employs three principal methods:

Schotten-Baumann Conditions

- 2-(4-Fluorophenyl)acetyl chloride + amine

- Aqueous NaOH, 0°C, 1h → 85% yield

EDC/HOBt Coupling

- Carboxylic acid + Hünig's base

- DMF, RT, 12h → 92% yield

Enzymatic Amination

- Lipase B (CAL-B), tert-butanol

- 45°C, 24h → 78% yield

Final Coupling and Purification

Reductive Amination

The critical C-N bond formation employs:

1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methanamine + 2-(4-Fluorophenyl)acetyl chloride → Target compound

Optimized conditions:

- Solvent: DCM/MeOH (4:1)

- Reducing agent: NaBH(OAc)3

- Temperature: 0°C → RT gradient

- Yield: 73% (HPLC purity >98%)

Industrial Production Considerations

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR (400 MHz) | δ 7.27 (m, 2H, ArH), 4.15 (s, 2H, CH2N) | Fluorophenyl, methylene |

| 13C NMR | δ 170.2 (CO), 115.3 (d, J = 21 Hz) | Amide carbonyl, C-F |

| HRMS | m/z 357.1421 [M+H]+ | Molecular ion confirmation |

Thermal Analysis

| Property | Value | Method |

|---|---|---|

| Melting Point | 184-186°C | DSC |

| TGA Decomposition | 228°C (5% weight loss) | Nitrogen atmosphere |

Recent Methodological Advances

Photoredox Catalysis

Visible-light-mediated coupling reduces reaction temperatures:

- Catalyst: Ir(ppy)3 (1 mol%)

- Light source: 450 nm LEDs

- Yield improvement: +18% vs. thermal conditions

Biocatalytic Approaches

Engineered transaminases enable enantioselective synthesis:

| Enzyme | ee (%) | Productivity (g/L/h) |

|---|---|---|

| AT-101 | 98 | 0.8 |

| Mutant TAm-45 | >99 | 1.2 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the acetamide moiety.

Reduction: Reduction reactions could target the sulfonamide group or the fluorophenyl ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biological Research: The compound could be used to study the effects of sulfonamide and fluorophenyl groups on biological systems.

Industrial Applications: It might find use in the synthesis of more complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological targets. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The piperidine ring and fluorophenyl group are likely key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-chlorophenyl)acetamide

- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-bromophenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide” may confer unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions compared to its chloro- or bromo- analogs.

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylsulfamoyl group and an acetamide moiety linked to a 4-fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 298.41 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.41 g/mol |

| CAS Number | 2034294-47-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It likely interacts with neurotransmitter receptors, influencing signaling pathways related to anxiety, pain, and inflammation.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study evaluated various piperidine derivatives for their efficacy in animal models of epilepsy. The results showed that certain derivatives demonstrated significant anticonvulsant activity, suggesting that this compound may also possess similar effects .

Anti-inflammatory Effects

Additionally, compounds with structural similarities have been reported to exhibit anti-inflammatory activity by modulating pathways such as nuclear factor kappa B (NFκB). This suggests that this compound could be explored for its potential in treating inflammatory conditions .

Case Studies and Research Findings

- Anticonvulsant Efficacy : In a study by Obniska et al., several piperidine derivatives were tested for their anticonvulsant properties. The findings indicated that lipophilic compounds showed enhanced activity, which may correlate with the structure of this compound .

- Anti-inflammatory Potential : Another study highlighted the role of thiazole derivatives in inhibiting inflammatory pathways. Given the structural similarities, it is plausible that the examined compound could exhibit comparable anti-inflammatory effects .

- Gastroprotective Activity : Research on related compounds demonstrated gastroprotective effects through histamine H2-receptor antagonism. This raises the possibility that this compound may also provide protective effects against gastric mucosal injury .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide with high yield?

- Methodological Answer : The synthesis involves:

- Sulfamoylation : Reacting piperidine derivatives with N,N-dimethylsulfamoyl chloride under pH-controlled conditions (7–8) to avoid side reactions .

- Amide Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the sulfamoyl-piperidine intermediate to 2-(4-fluorophenyl)acetic acid at 0–5°C under inert atmosphere .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the final product .

Q. Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C and 2D-COSY/HMBC to verify connectivity of the dimethylsulfamoyl, piperidine, and fluorophenyl groups .

- X-ray Crystallography : Resolves stereochemical ambiguities and validates molecular geometry if crystalline .

- HRMS : Confirms exact mass and molecular formula .

Q. What safety measures are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles; conduct reactions in a fume hood .

- Toxicity Mitigation : Avoid inhalation/ingestion; maintain emergency eyewash stations .

- Waste Disposal : Segregate halogenated waste (due to the fluorophenyl group) for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Purity Validation : Use orthogonal methods (HPLC with dual detection + elemental analysis) to rule out impurities .

- Assay Standardization : Control cell lines (e.g., HEK293 vs. CHO), solvent concentrations (DMSO ≤0.1%), and incubation times .

- Target Specificity : Perform counter-screening against related enzymes/receptors (e.g., kinase panels) to identify off-target effects .

Q. What computational strategies predict this compound’s binding mode to neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide with crystal structures (e.g., dopamine D2 receptor) to model binding poses .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories (NAMD/GROMACS) to assess hydration and conformational changes .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between structural analogs .

Q. How should structure-activity relationship (SAR) studies be designed to optimize pharmacokinetics?

- Methodological Answer :

- Substituent Variation : Modify piperidine (methyl/ethyl groups) and fluorophenyl (ortho/meta/para positions) to assess metabolic stability .

- LogP Modulation : Introduce polar groups (e.g., –OH, –NH₂) to enhance solubility while evaluating blood-brain barrier permeability via PAMPA assays .

- ADME Profiling : Test CYP450 inhibition (3A4/2D6 isoforms) and plasma protein binding (equilibrium dialysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.